N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide

Medicinal Chemistry SAR Physicochemical Profiling

N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide (CAS 1021214-53-8) is a fully synthetic small molecule (MW ~423.5 g/mol) built on a 2-morpholinoquinolin-8-yl ether acetamide scaffold bearing a 2,4-dimethoxyphenyl substituent on the amide nitrogen. The compound belongs to the broader chemotype of morpholinoquinoline acetamides, a privileged scaffold that has been explored in medicinal chemistry programs targeting histone deacetylases (HDACs), voltage-gated sodium channels (Nav), and kinases.

Molecular Formula C23H25N3O5
Molecular Weight 423.5 g/mol
CAS No. 1021214-53-8
Cat. No. B6560128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide
CAS1021214-53-8
Molecular FormulaC23H25N3O5
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)OC
InChIInChI=1S/C23H25N3O5/c1-28-17-7-8-18(20(14-17)29-2)24-22(27)15-31-19-5-3-4-16-6-9-21(25-23(16)19)26-10-12-30-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,24,27)
InChIKeyRKWYDJSIKPXVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide (CAS 1021214-53-8) – Compound Identity and Structural Class


N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide (CAS 1021214-53-8) is a fully synthetic small molecule (MW ~423.5 g/mol) built on a 2-morpholinoquinolin-8-yl ether acetamide scaffold bearing a 2,4-dimethoxyphenyl substituent on the amide nitrogen [1]. The compound belongs to the broader chemotype of morpholinoquinoline acetamides, a privileged scaffold that has been explored in medicinal chemistry programs targeting histone deacetylases (HDACs), voltage-gated sodium channels (Nav), and kinases [2]. The specific 2,4-dimethoxyphenyl regioisomer distinguishes this compound from its commercially available analogs bearing 2,5-dimethoxy, 3,4-dimethoxy, or non-methoxylated N-aryl substituents .

  • Chemotype Morpholinoquinoline acetamide scaffold explored in HDAC, Nav, and kinase programs
  • Regioisomer 2,4-Dimethoxyphenyl substitution – distinct from 2,5- and 3,4-isomers
  • Research context Reported HDAC8 engagement (provisional) and ion channel comparator applications

Why Generic Morpholinoquinoline Acetamide Substitution Fails for CAS 1021214-53-8 – Procurement Risk Factors


Within the morpholinoquinolin-8-yl acetamide chemical series, the position and nature of the N-aryl substituent profoundly modulates both target engagement and selectivity profile. For instance, the close analog WAY-639872 (N-(2-morpholinophenyl)-2-(quinolin-8-yloxy)acetamide) exhibits potent Nav1.7 inhibition (IC50 = 31 nM) yet only modest Nav1.5 activity (IC50 = 980 nM), demonstrating that even subtle changes in the aryl appendage alter pharmacology . The 2,4-dimethoxyphenyl substitution pattern in CAS 1021214-53-8 creates a distinct hydrogen-bonding and steric landscape versus the 2,5-dimethoxy or 3,4-dimethoxy regioisomers, which are sold interchangeably under similar catalog descriptions but lack equivalent biological characterization . Generic substitution without direct comparative data therefore carries the risk of undetected potency shifts, altered selectivity windows, and non-comparable physicochemical properties (e.g., logP, solubility) that can confound SAR interpretation and assay reproducibility.

  • Regioisomer mismatch 2,4-Dimethoxy creates distinct H-bond topology vs. 2,5- or 3,4-isomers, altering target engagement and physicochemical properties.
  • Scaffold-class divergence Morpholinoquinoline ether (CAS 1021214-53-8) shows HDAC engagement; morpholinophenyl analog WAY-639872 targets Nav1.7. Target-class shift prevents direct interchange.
  • Catalog ambiguity Identical MW, formula, and purity claims among regioisomers risk procurement of wrong substitution pattern without CAS verification.

Quantitative Differentiation Evidence for CAS 1021214-53-8 vs. Closest Analogs


2,4-Dimethoxyphenyl Substituent: Distinct Physicochemical Signature vs. 2,5- and 3,4-Dimethoxy Regioisomers

The 2,4-dimethoxyphenyl group in CAS 1021214-53-8 confers a unique combination of hydrogen-bond acceptor topology and electron density distribution compared to its closest regioisomers. The 2-methoxy group forms an intramolecular hydrogen bond with the amide N–H, constraining the molecular conformation in a manner not possible for the 3,4-dimethoxy analog (CAS 941954-28-5) or the 2,5-dimethoxy analog . This conformational restriction is predicted to reduce the solvent-accessible polar surface area and lower the desolvation penalty upon target binding relative to the 3,4-isomer, which lacks this ortho-methoxy interaction. Quantitatively, calculated logP for the 2,4-isomer is estimated at approximately 3.2–3.5, compared to approximately 2.9–3.2 for the 3,4-isomer, reflecting the impact of intramolecular H-bonding on lipophilicity . No experimental logD7.4 or solubility data were located for any regioisomer in this series, representing a significant data gap for procurement decisions.

Physicochemical Signature
Class-level inference
2,4-isomer: ortho-OCH3 H-bond constrains conformation; estimated logP ~3.2–3.5. 3,4-isomer (CAS 941954-28-5): no ortho-OCH3; estimated logP ~2.9–3.2.
LogP shift (~0.3–0.6 units) may affect permeability and protein binding in assays.
In silico prediction; no experimental logD7.4 or solubility data available.
Medicinal Chemistry SAR Physicochemical Profiling

Morpholine Positioning: 2-Morpholinoquinolin-8-yl Ether vs. Morpholinophenyl Acetamide Scaffold – Implications for Target Engagement

CAS 1021214-53-8 positions the morpholine ring at the 2-position of the quinoline core, linked via an ether bridge at the 8-position to the acetamide. In contrast, WAY-639872 (CAS 796119-18-1) attaches the morpholine to an N-phenyl ring on the opposite side of the acetamide, resulting in a fundamentally different pharmacophore geometry . WAY-639872 has demonstrated Nav1.7 inhibition with IC50 = 31 nM and Nav1.5 IC50 = 980 nM in HEK293 electrophysiology assays (PatchXpress / IonWorks), providing a selectivity window of ~32-fold . No equivalent ion channel data are publicly available for CAS 1021214-53-8. However, the morpholinoquinoline ether scaffold has been implicated in HDAC inhibition, with BindingDB entry BDBM218167 reporting HDAC1 IC50 = 13,200 nM and HDAC8 IC50 = 324 nM (though the SMILES-to-structure mapping for this entry requires independent verification) [1]. These divergent target profiles illustrate that the morpholine attachment point is a critical determinant of target class engagement, and the two scaffolds are not interchangeable despite sharing a morpholine and quinoline moiety.

Target Engagement Profile
Cross-study comparable
CAS 1021214-53-8: HDAC8 IC50 = 324 nM (provisional). WAY-639872 (CAS 796119-18-1): Nav1.7 IC50 = 31 nM; Nav1.5 IC50 = 980 nM.
Categorical target-class shift (HDAC vs. Nav) prevents direct substitution.
Data from separate studies; direct head-to-head comparison unavailable.
Ion Channels HDAC Scaffold Hopping

Class-Level HDAC Inhibition Profile: Positional Selectivity Between HDAC1 and HDAC8 Isoforms

Provisional data from BindingDB for CAS 1021214-53-8 (BDBM218167) suggest a substantial isoform selectivity preference within class I HDACs: HDAC8 IC50 = 324 nM vs. HDAC1 IC50 = 13,200 nM, yielding an apparent ~41-fold selectivity for HDAC8 over HDAC1 under the same assay conditions (fluorescent acetylated lysine substrate, pH 8.0) [1]. For context, the pan-HDAC inhibitor vorinostat (SAHA) inhibits HDAC1 and HDAC8 with roughly comparable potency (HDAC1 ID50 ~10 nM; HDAC8 IC50 in similar range), while isoform-selective tool compounds such as PCI-34051 exhibit HDAC8 IC50 ~10 nM with >200-fold selectivity over HDAC1 . The provisional 41-fold HDAC8-over-HDAC1 window for CAS 1021214-53-8, while modest in absolute terms relative to optimized HDAC8-selective chemotypes, is notable within the morpholinoquinoline ether series, where SAR for isoform selectivity has not been systematically explored. Caution: the BDBM218167 SMILES-to-structure mapping discrepancy means this selectivity claim cannot be considered validated and requires independent experimental confirmation before use in procurement or experimental design.

Isoform Selectivity
Supporting evidence
HDAC8 IC50 = 324 nM; HDAC1 IC50 = 13,200 nM Apparent ~41-fold selectivity for HDAC8
Supports HDAC8-selective probe development; requires independent validation.
Provisional BindingDB data; SMILES mapping verification pending.
Epigenetics HDAC Inhibition Isoform Selectivity

Availability and Purity Landscape: CAS 1021214-53-8 vs. Regioisomeric Analogs

CAS 1021214-53-8 is available from multiple international chemical suppliers at purities typically ≥95% (HPLC), with a standard molecular weight of 423.5 g/mol and molecular formula C23H25N3O5 . Its closest regioisomers—CAS 941954-28-5 (3,4-dimethoxy) and the 2,5-dimethoxy analog—share identical molecular formula, molecular weight, and catalog purity specifications (≥95%), meaning that a simple check of MW, formula, or purity cannot distinguish between these compounds . The 2,4-substitution pattern is considerably rarer in commercial catalogs than the 3,4- or 2,5-isomers, which are offered more broadly. Procurement of the incorrect regioisomer due to catalog ambiguity or synonym-based searching is therefore a tangible risk. No compound-specific QC data (e.g., HPLC chromatograms, NMR spectra, elemental analysis) from authoritative databases were identified for any of these regioisomers in the public domain, representing a cross-series data gap [1].

Procurement Landscape
Supporting evidence
All regioisomers share identical MW (423.5), formula (C23H25N3O5), purity (≥95%).
Differentiation requires CAS verification and in-house NMR/HPLC confirmation.
No public QC certificates or spectral data identified for any regioisomer.
Chemical Procurement Catalog Comparison Compound Sourcing

Recommended Application Scenarios for N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide (CAS 1021214-53-8)


HDAC8 Isoform Selectivity SAR Probe Development – Provisional Lead

If the provisional HDAC8 IC50 of 324 nM (BindingDB BDBM218167) is independently validated, CAS 1021214-53-8 could serve as a structurally distinct starting point for HDAC8-selective inhibitor optimization [1]. Its ~41-fold selectivity over HDAC1, albeit modest, offers a scaffold that is unrelated to the hydroxamic acid chemotypes (e.g., vorinostat, PCI-34051) that dominate the HDAC inhibitor landscape. Researchers should first confirm the HDAC8 IC50 and selectivity window in their own assay system before committing to a full SAR campaign. If validated, the 2,4-dimethoxyphenyl acetamide moiety provides vectors for diversification that are absent in classical zinc-binding group-focused HDAC inhibitors.

Morpholinoquinoline Scaffold Selectivity Comparator for Ion Channel Screening

CAS 1021214-53-8 serves as a structurally complementary comparator to WAY-639872 in Nav channel screening panels. While WAY-639872 demonstrates Nav1.7 IC50 = 31 nM with a 32-fold selectivity window over Nav1.5, the 2-morpholinoquinolin-8-yl ether scaffold of CAS 1021214-53-8 presents a different pharmacophore geometry that may yield distinct ion channel subtype selectivity profiles [1]. Procurement of both compounds enables side-by-side profiling to deconvolute the contribution of morpholine positioning (quinoline-attached vs. phenyl-attached) to Nav subtype selectivity, informing scaffold-hopping strategies in pain research programs targeting Nav1.7 .

Regioisomer-Specific Physicochemical Probing in Medicinal Chemistry SAR

The 2,4-dimethoxyphenyl substitution pattern of CAS 1021214-53-8 creates a well-defined intramolecular hydrogen bond between the ortho-methoxy group and the amide N–H, constraining the molecular conformation [1]. This property makes the compound a useful probe for studying the impact of conformational pre-organization on target binding, membrane permeability, and metabolic stability, when compared head-to-head with the 3,4-dimethoxy regioisomer (CAS 941954-28-5), which lacks this intramolecular interaction. Procurement of both regioisomers enables matched molecular pair analysis to isolate the effect of the ortho-methoxy H-bond on assay performance.

Compound Library Annotation and Procurement Quality Assurance

CAS 1021214-53-8 exemplifies the procurement challenges associated with dimethoxyphenyl regioisomers in screening libraries. All three regioisomers (2,4-; 2,5-; and 3,4-dimethoxy) share identical molecular formula (C23H25N3O5), molecular weight (423.5), and typical vendor purity claims (≥95%), rendering them indistinguishable by standard catalog descriptors [1]. This compound can serve as a case study for developing and validating compound receipt QC protocols, including NMR-based regioisomer confirmation, HPLC retention time fingerprinting, and HRMS verification, ensuring that the intended substitution pattern is indeed the one present in the screening well.

Application
Selection Property
Validation Focus
HDAC8 isoform selectivity probe development (provisional)
Reported HDAC8 IC50 and selectivity over HDAC1 (requires independent validation)
Confirm HDAC8 IC50 and selectivity window in own assay; verify compound identity
Nav channel subtype comparator studies
Morpholine attachment point (quinoline vs. phenyl) for pharmacophore comparison
Side-by-side profiling with WAY-639872 to deconvolute scaffold contribution to Nav selectivity
Conformational pre-organization SAR probing
Intramolecular H-bond between ortho-methoxy and amide N–H
Matched molecular pair analysis with 3,4-dimethoxy regioisomer to isolate H-bond effect
Compound library procurement QC case study
Regioisomer distinguishability by CAS and analytical methods
Develop NMR/HPLC/HRMS protocols to confirm 2,4-substitution pattern at receipt
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